molecular formula C17H11D8N5O2.C4H4O4.C4H4O4 B1165225 Pixantrone-d8 Dimaleate

Pixantrone-d8 Dimaleate

Número de catálogo: B1165225
Peso molecular: 565.56
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAS Number: 144675-97-8 (unlabeled)

Aplicaciones Científicas De Investigación

Background

Pixantrone was developed to provide an alternative treatment for patients with relapsed or refractory aggressive non-Hodgkin lymphoma who have previously undergone anthracycline-based therapies. Its design aims to minimize the cardiotoxic effects commonly associated with traditional anthracyclines while maintaining antitumor efficacy. The compound functions as a DNA intercalator and topoisomerase II inhibitor, which disrupts DNA replication and transcription processes in cancer cells .

Treatment of Non-Hodgkin Lymphoma

Pixantrone-d8 dimaleate has been primarily studied in the context of non-Hodgkin lymphoma (NHL). Several clinical trials have demonstrated its efficacy:

  • Phase III Trials : In a multicenter trial involving patients with relapsed aggressive NHL, pixantrone showed a complete response rate significantly higher than comparator agents (vinorelbine, oxaliplatin, etc.). The overall response rate was approximately 27%, with a median progression-free survival (PFS) of 2.0 months .
  • Combination Therapy : Studies have explored combining pixantrone with other agents such as fludarabine and rituximab, resulting in improved outcomes for patients with indolent NHL .

Safety Profile

The safety profile of pixantrone is notable for its reduced incidence of cardiotoxicity:

  • Adverse Events : In clinical trials, grade 3-4 adverse events were primarily hematologic (e.g., lymphopenia and leukopenia), with no reported cases of congestive heart failure .
  • Long-term Outcomes : One-year survival rates reached 96%, indicating promising long-term efficacy without significant cardiac complications .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

StudyPatient PopulationTreatment RegimenOverall Response RateMedian PFSMedian OS
PIX301Relapsed NHLPixantrone vs. comparator27%2.0 months7.6 months
FPD-RIndolent NHLPixantrone + fludarabine + rituximab89%Not specifiedNot specified
Real-life studiesR/R DLBCLMonotherapy24% - 29%2.0 - 3.1 months3.4 - 6.0 months

Case Study 1: Efficacy in Relapsed Aggressive NHL

A patient with heavily pretreated relapsed aggressive non-Hodgkin lymphoma received pixantrone as part of a clinical trial. After six cycles of treatment, the patient achieved a complete metabolic response confirmed by PET scans, illustrating the potential effectiveness of pixantrone in difficult-to-treat populations.

Case Study 2: Safety in Combination Therapy

In another instance, a patient with indolent NHL was treated with a combination regimen including pixantrone. The treatment was well tolerated, and the patient experienced significant tumor reduction without any cardiac events during follow-up.

Propiedades

Fórmula molecular

C17H11D8N5O2.C4H4O4.C4H4O4

Peso molecular

565.56

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.